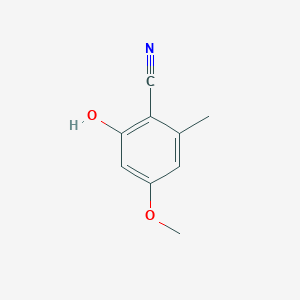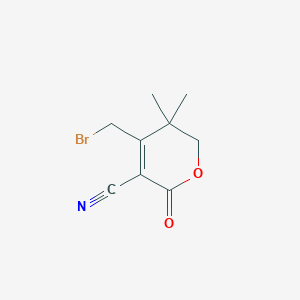
4-(Bromomethyl)-5,5-dimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-5,5-dimethyl-2-oxo-6H-pyran-3-carbonitrile is an organic compound that belongs to the class of pyran derivatives. This compound is characterized by the presence of a bromomethyl group, a dimethyl group, an oxo group, and a carbonitrile group attached to a pyran ring. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-5,5-dimethyl-2-oxo-6H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common method involves the bromination of a precursor compound under controlled conditions. For instance, a reaction involving the addition of bromine to a suitable precursor in the presence of a solvent like acetonitrile can yield the desired product. The reaction is usually carried out at room temperature to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often use continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of bromide reagents that are easy to handle and have high bromine atom utilization rates is preferred .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-5,5-dimethyl-2-oxo-6H-pyran-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions such as Suzuki–Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used for oxidation and reduction reactions, respectively. Palladium catalysts are often used in coupling reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyran derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
4-(Bromomethyl)-5,5-dimethyl-2-oxo-6H-pyran-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-5,5-dimethyl-2-oxo-6H-pyran-3-carbonitrile involves its reactivity with various biological and chemical entities. The bromomethyl group is particularly reactive and can form covalent bonds with nucleophiles in biological systems. This reactivity can be exploited in drug design to target specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of antihypertensive agents.
Methyl 4-(bromomethyl)benzoate: Used in the preparation of potential anti-HIV agents.
Uniqueness
4-(Bromomethyl)-5,5-dimethyl-2-oxo-6H-pyran-3-carbonitrile is unique due to its combination of functional groups, which confer distinct reactivity and versatility in synthetic applications. Its pyran ring structure also differentiates it from other bromomethyl compounds, providing unique opportunities for chemical modifications and applications .
Properties
CAS No. |
80946-00-5 |
|---|---|
Molecular Formula |
C9H10BrNO2 |
Molecular Weight |
244.08 g/mol |
IUPAC Name |
4-(bromomethyl)-3,3-dimethyl-6-oxo-2H-pyran-5-carbonitrile |
InChI |
InChI=1S/C9H10BrNO2/c1-9(2)5-13-8(12)6(4-11)7(9)3-10/h3,5H2,1-2H3 |
InChI Key |
GXPCCPGQNNYDBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=O)C(=C1CBr)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


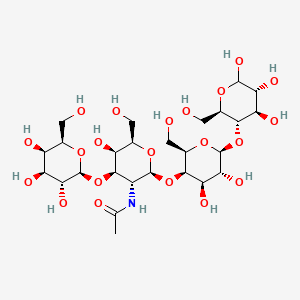

![4-Phenyl-1-propyl-3,5,8-trioxabicyclo[2.2.2]octane](/img/structure/B13811146.png)
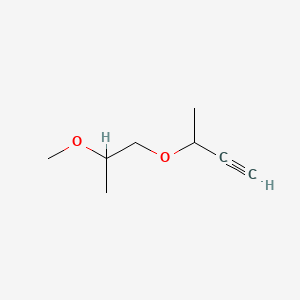
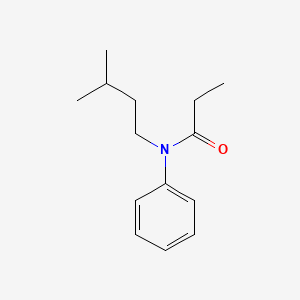

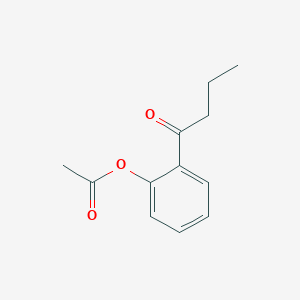
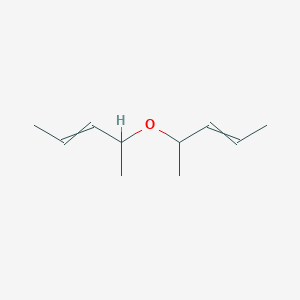
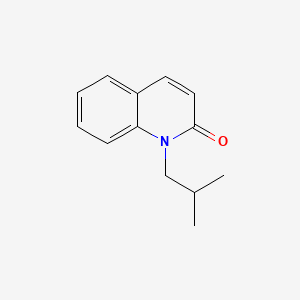
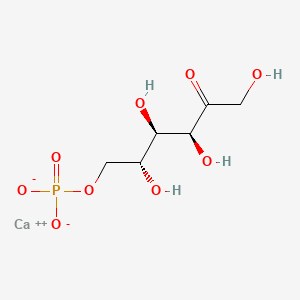

![(1R,6S,7R,8S)-N-methoxy-N,8-dimethyl-9-oxabicyclo[4.2.1]nona-2,4-diene-7-carboxamide](/img/structure/B13811209.png)

